molecular formula C12H9NO2 B3043393 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde CAS No. 85633-41-6

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

Cat. No. B3043393
CAS RN: 85633-41-6
M. Wt: 199.2 g/mol
InChI Key: KVOMYFGYEIPWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H9NO2 . It is also known as GBT440 and is used for the treatment of sickle cell disease . It binds to hemoglobin and increases its oxygen affinity, which can be useful for the treatment of diseases such as sickle cell disease .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can be represented by the IUPAC Standard InChI: InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7 (6)9/h1-5,9H . The molecular weight of the compound is 122.1213 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde include a molecular weight of 122.1213 and a CAS Registry Number of 90-02-8 . The compound is stored at -20°C .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Pyridine compounds, such as 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . They have been found to interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .

Antitumor Properties

Pyridine compounds are also known for their antitumor properties . The specific geometry of the key molecule, which includes a pyridine nucleus, determines its interaction with specific proteins and its selectivity for the target molecule .

Analgesic Properties

These compounds have been noted for their analgesic properties . This means they could potentially be used in pain management .

Anti-inflammatory Properties

Pyridine compounds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Antioxidant Properties

The antioxidant properties of pyridine compounds suggest potential applications in the prevention of diseases caused by oxidative stress .

Anti-Alzheimer’s Properties

Pyridine compounds have been found to have anti-Alzheimer’s properties . This suggests potential applications in the treatment of Alzheimer’s disease .

Anti-ulcer Properties

These compounds have been noted for their anti-ulcer properties . This means they could potentially be used in the treatment of ulcers .

Antidiabetic Properties

Pyridine compounds have been found to have antidiabetic properties . This suggests potential applications in the treatment of diabetes .

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. It plays a crucial role in maintaining proper health and functionality of all body tissues and organs .

Mode of Action

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde interacts with its target, hemoglobin, by binding to it and increasing its oxygen affinity . This means that hemoglobin can carry more oxygen than it normally would, which can be beneficial in conditions where oxygen supply is limited .

Biochemical Pathways

oxygen transport pathway . By increasing the oxygen affinity of hemoglobin, it enhances the ability of red blood cells to transport oxygen from the lungs to the rest of the body .

Pharmacokinetics

It is noted that the compound hashigh gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body .

Result of Action

The binding of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde to hemoglobin and the subsequent increase in oxygen affinity can have several molecular and cellular effects. Most notably, it can be useful for the treatment of diseases such as sickle cell disease , a condition in which red blood cells become misshapen and break down . It may also be beneficial in treating pulmonary diseases such as idiopathic pulmonary fibrosis , as well as conditions related to hypoxia and hypoxemia .

Action Environment

The action, efficacy, and stability of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage condition of -20°C . Furthermore, its action and efficacy may be influenced by the physiological environment, such as the pH and oxygen levels in the body.

properties

IUPAC Name

2-hydroxy-5-pyridin-3-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-11-6-9(3-4-12(11)15)10-2-1-5-13-7-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOMYFGYEIPWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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